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molecular formula C6H8O2 B040980 (S)-(-)-1-(2-Furyl)ethanol CAS No. 112653-32-4

(S)-(-)-1-(2-Furyl)ethanol

Cat. No. B040980
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-YFKPBYRVSA-N
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Patent
US04147705

Procedure details

To a solution of 1(2-furyl)-1-ethanol (0.05 mole) in 15 ml of tetrahydrofuran and 15 ml of water at 5° C. is added 21.7 ml of 2.8 M sodium hypochlorite solution. Chlorine (0.05 mole) is added to the reaction flask via a gas inlet tube maintaining the reaction temperature below 5° C. The reaction mixture is then heated to reflux and the tetrahydrofuran removed by distillation. Heating is continued for an additional hour. The reaction mixture is cooled and maltol is isolated by the procedure described in Example 1.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:8])[CH3:7].Cl[O-:10].[Na+].ClCl>O1CCCC1.O>[CH3:7][C:6]1[O:8][CH:5]=[CH:4][C:3](=[O:10])[C:2]=1[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
O1C(=CC=C1)C(C)O
Name
Quantity
21.7 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04147705

Procedure details

To a solution of 1(2-furyl)-1-ethanol (0.05 mole) in 15 ml of tetrahydrofuran and 15 ml of water at 5° C. is added 21.7 ml of 2.8 M sodium hypochlorite solution. Chlorine (0.05 mole) is added to the reaction flask via a gas inlet tube maintaining the reaction temperature below 5° C. The reaction mixture is then heated to reflux and the tetrahydrofuran removed by distillation. Heating is continued for an additional hour. The reaction mixture is cooled and maltol is isolated by the procedure described in Example 1.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:8])[CH3:7].Cl[O-:10].[Na+].ClCl>O1CCCC1.O>[CH3:7][C:6]1[O:8][CH:5]=[CH:4][C:3](=[O:10])[C:2]=1[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
O1C(=CC=C1)C(C)O
Name
Quantity
21.7 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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